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Compound of Interest

Compound Name:
4-(AMINOMETHYL)PIPERIDIN-2-

ONE

Cat. No.: B594571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-
(aminomethyl)piperidin-2-one. Due to a notable lack of experimentally derived spectroscopic

information for this specific molecule in publicly accessible databases, this document presents

predicted mass spectrometry data. To offer a valuable comparative reference, experimental

spectroscopic data for the closely related parent compound, piperidin-2-one, is also included.

Furthermore, generalized experimental protocols for acquiring spectroscopic data on

piperidinone derivatives are outlined based on established methodologies in the field.

Spectroscopic Data of 4-(aminomethyl)piperidin-2-
one
Comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data for 4-(aminomethyl)piperidin-2-one are not readily available in the

surveyed literature and databases. However, predicted mass spectrometry data has been

reported.

Mass Spectrometry (MS)
Predicted mass spectrometry data for 4-(aminomethyl)piperidin-2-one (Molecular Formula:

C₆H₁₂N₂O; Monoisotopic Mass: 128.09496 Da) suggests the following mass-to-charge ratios

(m/z) for various adducts.
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Adduct Predicted m/z

[M+H]⁺ 129.10224

[M+Na]⁺ 151.08418

[M-H]⁻ 127.08768

[M+NH₄]⁺ 146.12878

[M+K]⁺ 167.05812

[M+H-H₂O]⁺ 111.09222

Spectroscopic Data of Piperidin-2-one (Reference
Compound)
To provide context for the anticipated spectral characteristics of 4-(aminomethyl)piperidin-2-
one, the experimental data for the parent compound, piperidin-2-one (CAS No: 675-20-7), is

presented below.[1][2]

¹H NMR Spectroscopy of Piperidin-2-one
Chemical Shift (ppm) Multiplicity Assignment

~7.4 br s NH

~3.31 t CH₂ (adjacent to NH)

~2.34 t CH₂ (adjacent to C=O)

~1.52-2.00 m CH₂-CH₂

Note: Spectra recorded in CDCl₃. Chemical shifts are approximate and can vary based on

solvent and instrument.

¹³C NMR Spectroscopy of Piperidin-2-one
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Chemical Shift (ppm) Assignment

~172 C=O

~42 CH₂ (adjacent to NH)

~31 CH₂ (adjacent to C=O)

~23 CH₂

~21 CH₂

Note: The specific peak assignments can vary based on the reference and solvent.

IR Spectroscopy of Piperidin-2-one
Wavenumber (cm⁻¹) Functional Group

~3400-3200 N-H stretch

~2940, 2860 C-H stretch

~1650 C=O stretch (amide)

Mass Spectrometry (MS) of Piperidin-2-one
The mass spectrum of piperidin-2-one shows a molecular ion peak (M⁺) at m/z = 99,

corresponding to its molecular weight.[3]

Experimental Protocols for Spectroscopic Analysis
of Piperidinone Derivatives
The following are generalized procedures for obtaining spectroscopic data for piperidinone

derivatives, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample

is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆

(DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an
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internal standard (0 ppm). The resulting spectra are analyzed for chemical shifts, multiplicities,

and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid

samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated

Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt

plates. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ to identify

characteristic functional group absorptions.

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization

(EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS), and bombarded with electrons to

induce fragmentation. ESI-MS is a soft ionization technique suitable for analyzing the intact

molecule, often coupled with a liquid chromatograph (LC-MS). The resulting mass-to-charge

ratios of the molecular ion and fragment ions are analyzed to determine the molecular weight

and structural features of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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